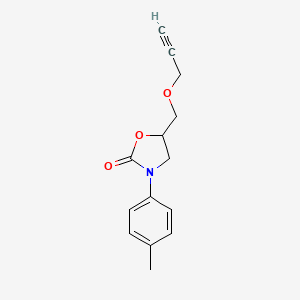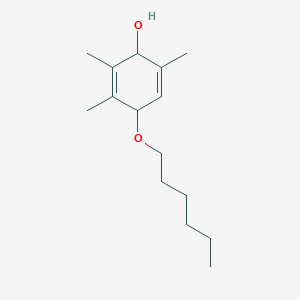
4-Hexoxy-2,3,6-trimethylcyclohexa-2,5-dien-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-O-Hexyl-2,3,5-trimethylhydroquinone is a hydroquinone monoalkyl ether known for its potent antioxidative properties. This compound has been found to exhibit significant anti-lipid-peroxidative activity and has been studied for its potential neuroprotective effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-O-Hexyl-2,3,5-trimethylhydroquinone can be synthesized through the alkylation of 2,3,5-trimethylhydroquinone with hexyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis likely involves similar alkylation reactions on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography may be employed to ensure high-quality production .
Análisis De Reacciones Químicas
Types of Reactions: 1-O-Hexyl-2,3,5-trimethylhydroquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in many chemical processes.
Reduction: It can be reduced back to its hydroquinone form from the quinone state.
Substitution: The alkyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various alkyl or acyl derivatives
Aplicaciones Científicas De Investigación
1-O-Hexyl-2,3,5-trimethylhydroquinone has been extensively studied for its applications in various fields:
Chemistry: Used as an antioxidant in polymer chemistry to prevent oxidative degradation.
Biology: Investigated for its protective effects against oxidative stress in cellular models.
Medicine: Studied for its potential neuroprotective effects, particularly in models of Parkinson’s disease and ischemia/reperfusion injury
Mecanismo De Acción
The compound exerts its effects primarily through its antioxidative properties. It directly reacts with reactive oxygen species (ROS) and scavenges them to form more stable free radicals. This action helps in reducing oxidative stress and preventing cellular damage. The compound also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, leading to the upregulation of antioxidant proteins such as heme oxygenase-1 (HO-1) .
Comparación Con Compuestos Similares
- 1-O-Butyl-2,3,5-trimethylhydroquinone
- 1-O-Ethyl-2,3,5-trimethylhydroquinone
- 1-O-Methyl-2,3,5-trimethylhydroquinone
Uniqueness: 1-O-Hexyl-2,3,5-trimethylhydroquinone is unique due to its longer alkyl chain, which enhances its lipophilicity and antioxidative capacity compared to its shorter-chain counterparts. This increased lipophilicity allows for better integration into lipid membranes, providing more effective protection against lipid peroxidation .
Propiedades
Fórmula molecular |
C15H26O2 |
|---|---|
Peso molecular |
238.37 g/mol |
Nombre IUPAC |
4-hexoxy-2,3,6-trimethylcyclohexa-2,5-dien-1-ol |
InChI |
InChI=1S/C15H26O2/c1-5-6-7-8-9-17-14-10-11(2)15(16)13(4)12(14)3/h10,14-16H,5-9H2,1-4H3 |
Clave InChI |
BFFGFEKHLGNSHJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOC1C=C(C(C(=C1C)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


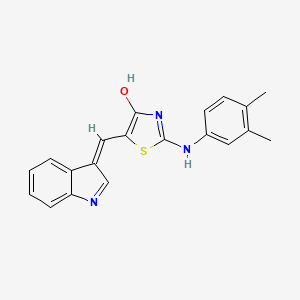
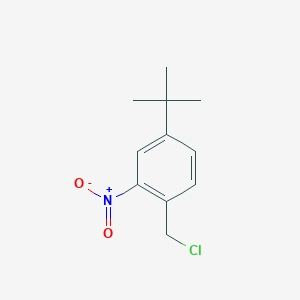
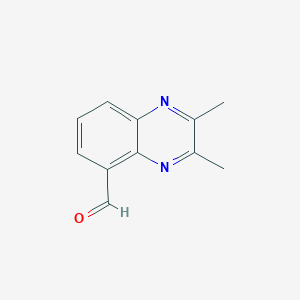
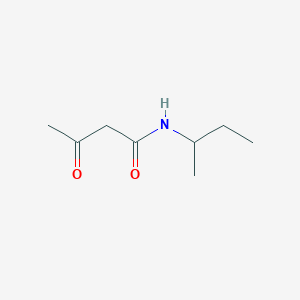
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one,5-(bromomethyl)-3',6'-dihydroxy-](/img/structure/B13825584.png)
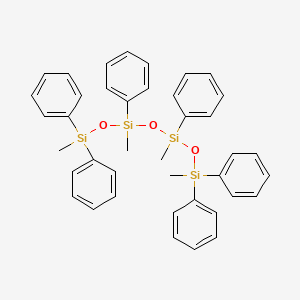
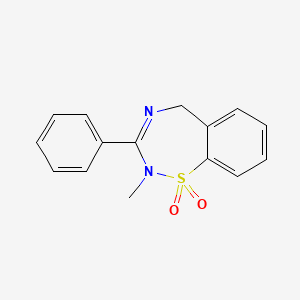

![(S)-[1-(5-fluoro-4-oxo-3-phenyl-3,4-dihydro-quinazolin-2-yl)-propyl]-carbamic acid tert-butyl ester](/img/structure/B13825612.png)
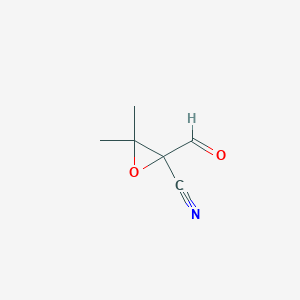
![Tetrahydro-2-[(2R)-1,1,2-trimethyl-3-(phenylsulfonyl)propoxy]-2H-pyran-d6](/img/structure/B13825633.png)
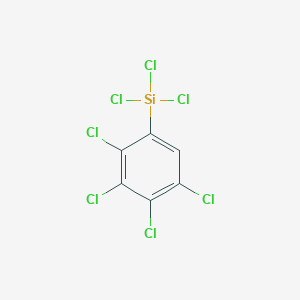
![1-[4-(4-Chlorobenzyl)piperazin-1-yl]-3-[2-(3-methoxyphenoxy)ethoxy]propan-2-ol](/img/structure/B13825636.png)
